molecular formula C6H11N5 B13722019 N,N-Dimethyl-N'-(1-methyl-1H-1,2,4-triazol-5-yl)formimidamide

N,N-Dimethyl-N'-(1-methyl-1H-1,2,4-triazol-5-yl)formimidamide

Cat. No.: B13722019
M. Wt: 153.19 g/mol
InChI Key: ZNLNYXOBNCHMHS-VMPITWQZSA-N
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Description

N,N-Dimethyl-N’-(1-methyl-1H-1,2,4-triazol-5-yl)formimidamide is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-N’-(1-methyl-1H-1,2,4-triazol-5-yl)formimidamide typically involves the reaction of N,N-dimethylformamide dimethyl acetal with 1-methyl-1H-1,2,4-triazole-5-amine. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-N’-(1-methyl-1H-1,2,4-triazol-5-yl)formimidamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,N-dimethyl-N’-(1-methyl-1H-1,2,4-triazol-5-yl)formamide, while substitution reactions can produce a variety of triazole derivatives with different functional groups.

Scientific Research Applications

N,N-Dimethyl-N’-(1-methyl-1H-1,2,4-triazol-5-yl)formimidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-Dimethyl-N’-(1-methyl-1H-1,2,4-triazol-5-yl)formimidamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. This inhibition can disrupt essential biological pathways, leading to the compound’s antimicrobial or anticancer effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-1H-1,2,4-triazole-5-amine: A precursor in the synthesis of N,N-Dimethyl-N’-(1-methyl-1H-1,2,4-triazol-5-yl)formimidamide.

    N,N-Dimethylformamide: A related compound used in the synthesis of various triazole derivatives.

    2-(1-Methyl-1H-1,2,4-triazol-5-yl)pyridine: Another triazole derivative with similar structural features.

Uniqueness

N,N-Dimethyl-N’-(1-methyl-1H-1,2,4-triazol-5-yl)formimidamide is unique due to its specific substitution pattern and the presence of both dimethylamino and triazole groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C6H11N5

Molecular Weight

153.19 g/mol

IUPAC Name

N,N-dimethyl-N'-(2-methyl-1,2,4-triazol-3-yl)methanimidamide

InChI

InChI=1S/C6H11N5/c1-10(2)5-8-6-7-4-9-11(6)3/h4-5H,1-3H3/b8-5+

InChI Key

ZNLNYXOBNCHMHS-VMPITWQZSA-N

Isomeric SMILES

CN1C(=NC=N1)/N=C/N(C)C

Canonical SMILES

CN1C(=NC=N1)N=CN(C)C

Origin of Product

United States

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